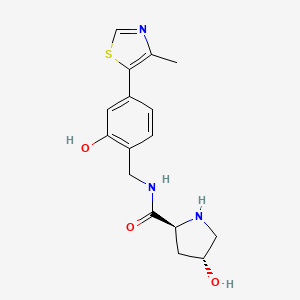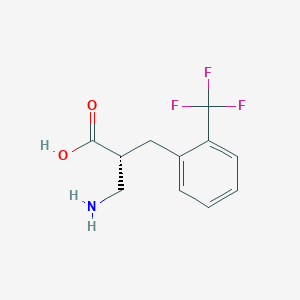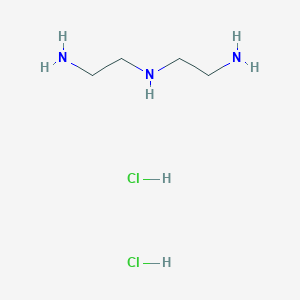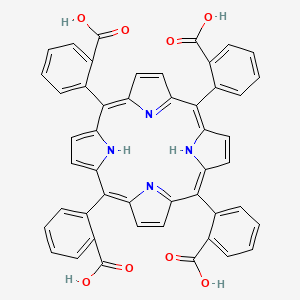
meso-Tetra (2-carboxyphenyl) porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetra (2-carboxyphenyl) porphine: is a porphyrin derivative, a class of macrocyclic compounds known for their extensive conjugated systems and unique photophysical properties. Porphyrins are essential in various biological systems, such as hemoglobin and chlorophyll, and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (2-carboxyphenyl) porphine typically involves the condensation of pyrrole with aromatic aldehydes under acidic conditions. One common method is the Rothemund synthesis, where pyrrole and benzaldehyde derivatives are heated in the presence of an acid catalyst . The reaction is carried out under anaerobic conditions to prevent oxidation and typically requires several days to complete.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors for the condensation reaction, followed by purification steps such as recrystallization and chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: meso-Tetra (2-carboxyphenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Substitution: Substitution reactions, particularly at the meso-positions, can introduce various functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions
Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other derivatives with altered photophysical properties .
Aplicaciones Científicas De Investigación
meso-Tetra (2-carboxyphenyl) porphine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which meso-Tetra (2-carboxyphenyl) porphine exerts its effects involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound accumulates in cancer cells and, upon light activation, produces singlet oxygen that induces cell death . The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis .
Comparación Con Compuestos Similares
meso-Tetra (4-carboxyphenyl) porphine: Similar in structure but with carboxyl groups at different positions, affecting its photophysical properties.
meso-Tetra (p-hydroxyphenyl) porphine: Contains hydroxyl groups instead of carboxyl groups, leading to different reactivity and applications.
meso-Tetra (N,N,N-trimethylanilinium) porphine: A cationic porphyrin with different solubility and interaction properties.
Uniqueness: meso-Tetra (2-carboxyphenyl) porphine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis .
Propiedades
Fórmula molecular |
C48H30N4O8 |
|---|---|
Peso molecular |
790.8 g/mol |
Nombre IUPAC |
2-[10,15,20-tris(2-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8/c53-45(54)29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46(55)56)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clave InChI |
GQUMTQCSESILQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)O)C8=CC=CC=C8C(=O)O)C=C4)C9=CC=CC=C9C(=O)O)N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


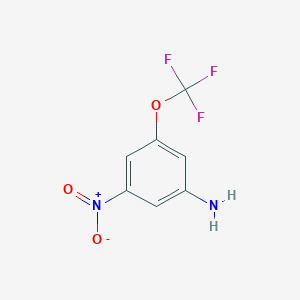

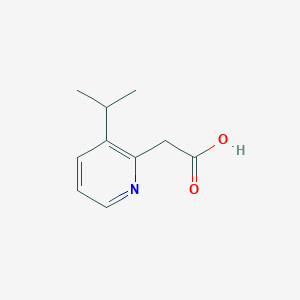
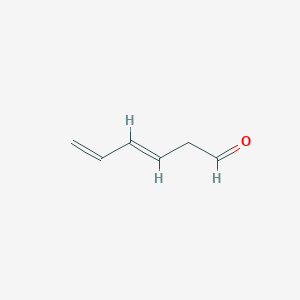
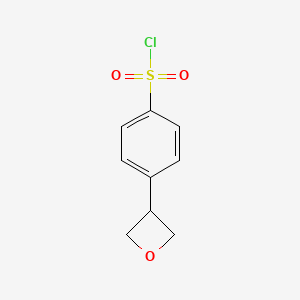
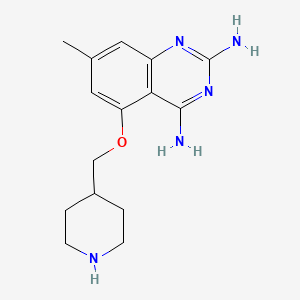
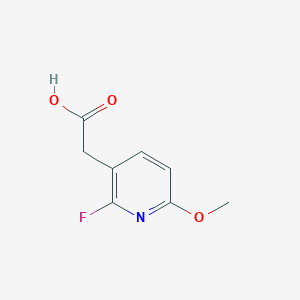
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
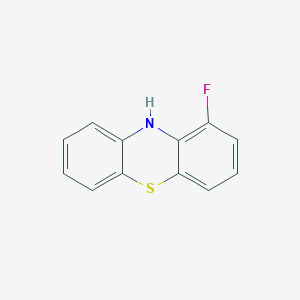
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)

